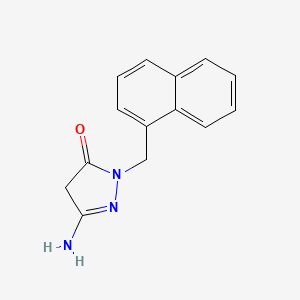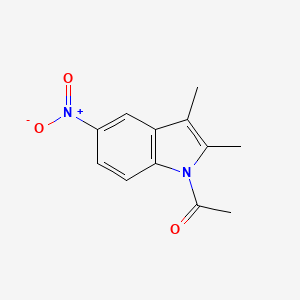
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C13H26Si2. It is characterized by the presence of a cyclohexadiene ring substituted with a methyl group and two trimethylsilyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) typically involves the reaction of a cyclohexadiene derivative with trimethylsilyl reagents. One common method involves the reaction of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene with appropriate halides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .
Wissenschaftliche Forschungsanwendungen
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of organosilicon compounds and functional materials
Wirkmechanismus
The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene
- Trimethoxy(2-methylpropyl)silane
- Dichlorododecylmethylsilane
Uniqueness
(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and two trimethylsilyl groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
18406-93-4 |
|---|---|
Molekularformel |
C13H26Si2 |
Molekulargewicht |
238.52 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3 |
InChI-Schlüssel |
QOZWKQQNRNOUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


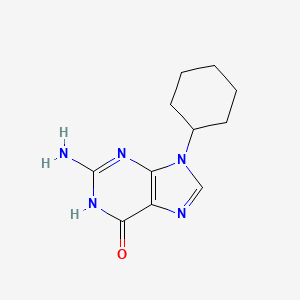
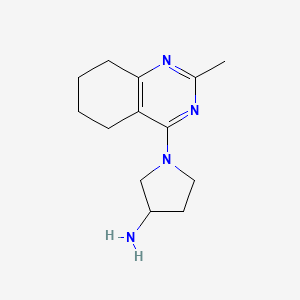
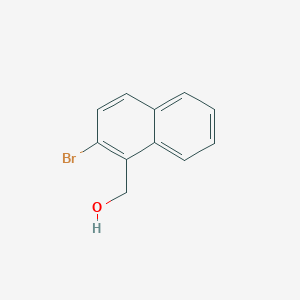
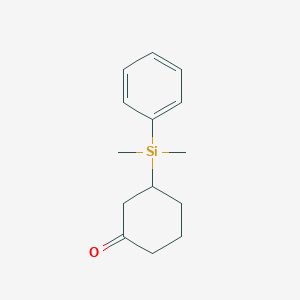
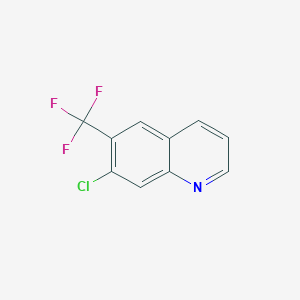



![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)
